Quetiapine Hydroxy Impurity-d8 Quetiapine Hydroxy Impurity-d8
Brand Name: Vulcanchem
CAS No.: 1246820-78-9
VCID: VC0030383
InChI: InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2
SMILES: C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Molecular Formula: C19H21N3OS
Molecular Weight: 347.506

Quetiapine Hydroxy Impurity-d8

CAS No.: 1246820-78-9

Cat. No.: VC0030383

Molecular Formula: C19H21N3OS

Molecular Weight: 347.506

* For research use only. Not for human or veterinary use.

Quetiapine Hydroxy Impurity-d8 - 1246820-78-9

Specification

CAS No. 1246820-78-9
Molecular Formula C19H21N3OS
Molecular Weight 347.506
IUPAC Name 2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol
Standard InChI InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2
Standard InChI Key OFLMIXVKBNAUIB-PMCMNDOISA-N
SMILES C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Introduction

Chemical Properties and Structure

Structural Characteristics and Identifiers

Quetiapine Hydroxy Impurity-d8 maintains the core dibenzothiazepine structure of Quetiapine with specific modifications. The compound features eight deuterium atoms strategically positioned within its structure, primarily on the piperazine ring . The addition of a hydroxyl group distinguishes it from the parent Quetiapine molecule.

The compound is formally identified through several chemical descriptors:

PropertyValue
CAS Number1246820-78-9
Molecular FormulaC19H13D8N3OS
Molecular Weight347.50 g/mol
IUPAC Name2-(4-benzo[b] benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol
Alternative Name4-Dibenzo[b,f] thiazepin-11-yl-1-piperazineethanol-d8

The structural arrangement features a dibenzothiazepine core with an attached piperazine ring (containing deuterium labels) and a hydroxyethyl group . This specific configuration is critical for its application as a reference standard in analytical procedures.

Physical Properties

The physical characteristics of Quetiapine Hydroxy Impurity-d8 have been well-documented through analytical certification:

Physical PropertyDescription
Physical StateSolid
AppearanceWhite Solid
Melting Point>254°C (decomposition)
SolubilitySlightly soluble in methanol and water

These physical properties are important considerations for analytical method development and storage conditions. The relatively high melting point with decomposition indicates good thermal stability within normal laboratory conditions .

Synthesis and Production Methods

Deuterium Labeling Process

The synthesis of Quetiapine Hydroxy Impurity-d8 involves a specialized process of deuterium incorporation into the Quetiapine structure. The primary approach involves:

  • Initial synthesis of standard Quetiapine

  • Reaction of Quetiapine hydride with deuterium gas

  • Selective replacement of hydrogen atoms with deuterium, particularly in the piperazine ring

  • Introduction of a hydroxyl group at a specific position

This synthesis requires precise control of reaction conditions to achieve the desired deuterium incorporation at specific positions while maintaining the core chemical structure.

Quality Control in Production

Production of Quetiapine Hydroxy Impurity-d8 necessitates rigorous quality control to ensure isotopic purity and chemical integrity. The manufacturing process typically employs high-performance liquid chromatography (HPLC) systems to monitor reaction progress and verify product purity.

Analytical certifications for commercial preparations demonstrate strict quality parameters:

Quality ParameterTypical Specification
Purity (HPLC)99.02%
Isotopic Purity99.2%
Identification Methods1H-NMR and Mass Spectrometry
Elemental Analysis%C: 51.84, %H: 5.55, %N: 9.24

Analytical Applications

Reference Standard Applications

Pharmacological Relevance

Metabolic Studies

The deuterium-labeled compound facilitates metabolic studies by:

  • Tracking specific metabolic pathways of Quetiapine

  • Distinguishing between endogenous and exogenous compounds

  • Identifying potential metabolites with biological activity

  • Evaluating pharmacokinetic parameters with greater precision

These applications have contributed to the scientific literature on Quetiapine metabolism, as referenced in pharmacological studies (Grimm, S., et al.: British Journal of Clinical Pharmacology, 61, 58, 2006) .

Storage ParameterRecommendation
Temperature-20°C for long-term storage; 2-8°C acceptable for shorter periods
AtmosphereInert gas (to prevent oxidation)
ContainerTightly sealed to prevent moisture exposure
Light ExposureProtected from light

Understanding these stability parameters is essential for method development and ensuring the reliability of analytical results when using this compound as a reference standard.

FormatTypical QuantitiesNotes
Pure compound1 mg, 10 mgFor analytical reference
Dihydrochloride saltVariousEnhanced stability
Custom packagingAs requestedFor specific research needs

The selection of an appropriate format depends on the specific analytical application and laboratory requirements .

Certification and Documentation

Commercial preparations of Quetiapine Hydroxy Impurity-d8 are typically accompanied by comprehensive documentation:

  • Certificate of Analysis with batch-specific analytical results

  • Structural confirmation data (NMR, mass spectrometry)

  • Purity determination by multiple methods

  • Stability information and recommended storage conditions

  • Safety Data Sheet with handling precautions

This documentation is essential for quality assurance in analytical applications and regulatory compliance in pharmaceutical settings .

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